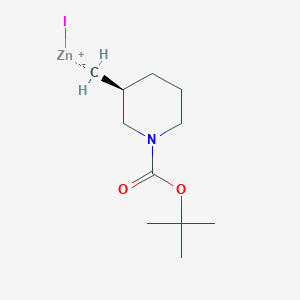
tert-butyl (3S)-3-methanidylpiperidine-1-carboxylate;iodozinc(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3S)-3-methanidylpiperidine-1-carboxylate;iodozinc(1+): is a complex organic compound that features a tert-butyl group, a piperidine ring, and an iodozinc moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-3-methanidylpiperidine-1-carboxylate typically involves the protection of the piperidine nitrogen, followed by the introduction of the tert-butyl group. The iodozinc(1+) moiety can be introduced through a reaction with zinc iodide. Common reagents used in these reactions include tert-butyl alcohol, anhydrous magnesium sulfate, and boron trifluoride diethyl etherate .
Industrial Production Methods: Industrial production of tert-butyl esters often employs flow microreactor systems, which provide a more efficient, versatile, and sustainable method compared to traditional batch processes . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (3S)-3-methanidylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of tert-butyl esters.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or similar reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products: The major products formed from these reactions include tert-butyl esters, reduced piperidine derivatives, and substituted piperidine compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl (3S)-3-methanidylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of macromolecular complexes, particularly in NMR spectroscopy. The tert-butyl group serves as a probe for studying the interactions and dynamics of large biomolecular assemblies .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications, including antiviral and anticancer activities .
Industry: In the industrial sector, tert-butyl (3S)-3-methanidylpiperidine-1-carboxylate is used in the production of pharmaceuticals and other fine chemicals. Its efficient synthesis and versatile reactivity make it a valuable intermediate in various chemical processes .
Mecanismo De Acción
The mechanism of action of tert-butyl (3S)-3-methanidylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the piperidine ring can interact with biological receptors. The iodozinc(1+) moiety may play a role in facilitating certain chemical transformations, such as nucleophilic substitutions .
Comparación Con Compuestos Similares
tert-Butylthiol: An organosulfur compound with a similar tert-butyl group, used as a flavoring agent and in gas odorant blends.
tert-Butyl (3S)-3-amino-3-phenylpropanoate: Another tert-butyl ester with applications in organic synthesis.
Uniqueness: tert-Butyl (3S)-3-methanidylpiperidine-1-carboxylate is unique due to the combination of its tert-butyl group, piperidine ring, and iodozinc(1+) moiety
Propiedades
IUPAC Name |
tert-butyl (3S)-3-methanidylpiperidine-1-carboxylate;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20NO2.HI.Zn/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4;;/h9H,1,5-8H2,2-4H3;1H;/q-1;;+2/p-1/t9-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIPBYLBBXNGBH-WWPIYYJJSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)[CH2-].[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)[CH2-].[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














